2-Amino-5-chloro-4-iodophenol
Overview
Description
2-Amino-5-chloro-4-iodophenol is a chemical compound with the molecular formula C6H5ClINO . It is a solid substance that can range in color from white to gray to light-yellow to brown .
Synthesis Analysis
The synthesis of 2-Amino-5-chloro-4-iodophenol can be achieved from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .Molecular Structure Analysis
The molecular weight of 2-Amino-5-chloro-4-iodophenol is 269.47 . The InChI key is SHJLQMPWDJBRDG-UHFFFAOYSA-N .Chemical Reactions Analysis
A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . This type of reaction can occur with 2-Amino-5-chloro-4-iodophenol, especially when the aryl halide is activated by substitution with strongly electron-attracting groups .Physical And Chemical Properties Analysis
2-Amino-5-chloro-4-iodophenol is a solid substance . It has a molecular weight of 269.47 and a mono-isotopic mass of 268.910431 Da .Scientific Research Applications
Biological and Pharmacological Effects
Chlorogenic Acid (CGA), a phenolic acid compound, shows promise due to its wide range of biological and pharmacological effects. Although not directly linked to 2-Amino-5-chloro-4-iodophenol, its pharmacological profile includes antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and potential influence on lipid and glucose metabolism. This broad range of potential applications emphasizes the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Synthesis and Metal Complex Formation
4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, structurally related to 2-Amino-5-chloro-4-iodophenol, has been synthesized and its transition metal complexes studied. The synthesis involved a condensation reaction and the complexes were characterized spectroscopically. Metal ions such as Mn(II), Fe(II), Co(II), and others form complexes with this compound, indicating potential applications in catalysis or materials science (Abbas et al., 2020).
Noncovalent Interactions
2-Amino-5-chloro-4-iodophenol was studied computationally to understand the behavior of noncovalent interactions. The compound exhibits multiple noncovalent interactions, which are crucial in understanding molecular assembly and interaction in larger structures. This study provides insight into the cooperative or anticooperative nature of these interactions, which is valuable for designing molecular structures and understanding biomolecular processes (Saha & Sastry, 2015).
Reaction Studies
Studies on the reaction between lawsone and derivatives of 2-aminophenol, including 4-chloro-2-aminophenol, shed light on the formation of compounds with potential antiproliferative properties. These studies are crucial for the development of new therapeutic agents and understanding the chemical pathways involved in their synthesis (Kathawate et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-chloro-4-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLQMPWDJBRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-4-iodophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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